NS2B/NS3-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NS2B/NS3-IN-2 is a compound that acts as an inhibitor of the NS2B-NS3 protease, which is a crucial enzyme for the replication of flaviviruses such as dengue virus and Zika virus. This protease is composed of the NS2B cofactor and the NS3 protease domain, and it plays a vital role in the viral life cycle by processing the viral polyprotein into functional units necessary for viral replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NS2B/NS3-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to facilitate the reactions and protect sensitive functional groups .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and quality. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

NS2B/NS3-IN-2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

NS2B/NS3-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure and function of the NS2B-NS3 protease and to develop new inhibitors.

Biology: Employed in research on viral replication and pathogenesis, particularly for flaviviruses.

Medicine: Investigated as a potential therapeutic agent for the treatment of diseases caused by flaviviruses, such as dengue fever and Zika virus infection.

Industry: Utilized in the development of antiviral drugs and diagnostic assays

Mecanismo De Acción

NS2B/NS3-IN-2 exerts its effects by binding to the active site of the NS2B-NS3 protease, thereby inhibiting its enzymatic activity. This inhibition prevents the protease from processing the viral polyprotein, which is essential for viral replication. The molecular targets of this compound include the catalytic triad of the protease, composed of histidine, aspartate, and serine residues .

Comparación Con Compuestos Similares

NS2B/NS3-IN-2 is unique in its high specificity and potency as an inhibitor of the NS2B-NS3 protease. Similar compounds include:

Niclosamide: An anthelmintic drug that has shown inhibitory activity against the NS2B-NS3 protease.

Nitazoxanide: An antiparasitic agent with broad-spectrum antiviral activity.

Bromocriptine: A dopamine agonist that has been repurposed for antiviral research.

Temoporfin: A photosensitizer used in photodynamic therapy with potential antiviral properties.

Novobiocin: An antibiotic that has demonstrated inhibitory effects on viral proteases

These compounds share some structural and functional similarities with this compound but differ in their mechanisms of action, potency, and specificity.

Actividad Biológica

NS2B/NS3-IN-2 is a compound designed to inhibit the NS2B/NS3 protease complex, which is crucial for the replication of dengue virus (DENV) and other flaviviruses. The NS2B protein acts as a cofactor for the NS3 protease, enhancing its enzymatic activity. This article explores the biological activity of this compound, including its mechanism of action, efficacy, structure-activity relationships, and potential therapeutic applications.

The NS2B/NS3 protease is a serine protease that cleaves viral polyproteins into functional proteins necessary for viral replication. It features a catalytic triad composed of histidine (His51), aspartate (Asp75), and serine (Ser135) residues. The binding of NS2B to NS3 is essential for the activation and stability of the protease . Inhibition of this complex can disrupt the viral life cycle, making it a prime target for antiviral drug development.

Structure-Activity Relationship

The effectiveness of this compound as an inhibitor is influenced by its structural characteristics. Research indicates that modifications to the compound can enhance its binding affinity and selectivity towards the NS2B/NS3 protease. For example, compounds with specific amino acid sequences or functional groups have demonstrated improved inhibitory activities, with Ki values in the low micromolar range .

Table 1: Inhibitory Activities of Various Compounds Against DENV NS2B/NS3 Protease

| Compound Name | Structure Features | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Bz-Nle-Lys-Arg-Arg | Tetrapeptide | 12.42 | 12.42 |

| BP2109 | Novel small molecule | 0.17 | TBD |

| H-Arg-Arg-Arg-Arg-His | Peptidomimetic | 0.3 | 0.3 |

Efficacy Studies

Recent studies have evaluated the efficacy of this compound through various in vitro assays. For instance, molecular docking simulations have shown that this compound binds effectively at the active site of the DENV NS2B/NS3 protease, resulting in significant reductions in viral replication .

A notable case study involved testing this compound against multiple DENV serotypes, revealing that it exhibits broad-spectrum antiviral activity. The compound's IC50 values were consistently in the micromolar range across different serotypes, indicating its potential as a pan-DENV therapeutic agent .

Case Studies

- In Vitro Efficacy : A study reported that this compound demonstrated an IC50 value of 14.58 µM against DENV serotype 2, showcasing its potential as an effective inhibitor .

- Resistance Studies : Resistance mutations were identified in DENV strains exposed to this compound, highlighting the need for combination therapies to prevent resistance development .

Propiedades

Fórmula molecular |

C24H21N3O5S |

|---|---|

Peso molecular |

463.5 g/mol |

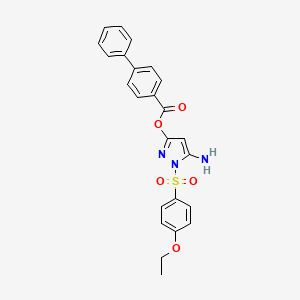

Nombre IUPAC |

[5-amino-1-(4-ethoxyphenyl)sulfonylpyrazol-3-yl] 4-phenylbenzoate |

InChI |

InChI=1S/C24H21N3O5S/c1-2-31-20-12-14-21(15-13-20)33(29,30)27-22(25)16-23(26-27)32-24(28)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2,25H2,1H3 |

Clave InChI |

VHEJYZYHDWSAAG-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.